N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
Overview
Description
N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Mechanism of Action
Target of Action
Ccg-149982, which is the same compound, has been reported to interact with crbn, a crl4 crbn e3 ubiquitin ligase substrate receptor . This interaction leads to the recruitment and ubiquitin-mediated proteasomal degradation of the transcription factors Ikaros and Aiolos .
Mode of Action
CCG-149982 binds specifically to the NLS of MRTF-A/B, preventing the interaction between MRTF-A/B and importin α/β1, resulting in the inhibition of the nuclear import of MRTF-A/B . This interaction leads to a faster, deeper, and more sustained degradation of these transcription factors compared to other immunomodulatory agents .
Biochemical Pathways
The interaction of CCG-149982 with its targets affects several biochemical pathways. The degradation of Ikaros and Aiolos leads to the derepression of cyclin-dependent kinase (CDK) inhibitors and interferon-stimulated genes, such as IRF7 . This also results in a reduction of the critical oncogenic factor, c-Myc, leading to potent cell killing and apoptosis in a large panel of genetically heterogeneous cell lines .
Result of Action
The molecular and cellular effects of AKOS000635909’s action include the degradation of transcription factors, derepression of CDK inhibitors and interferon-stimulated genes, reduction of oncogenic factors, and induction of apoptosis . These effects can potentially lead to the inhibition of tumor growth and the death of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide typically involves the formation of the oxadiazole ring followed by the introduction of the sulfonamide group. One common method involves the reaction of 2-chlorobenzohydrazide with a suitable nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems could further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of high-energy materials and as a component in specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide: Unique due to its specific substitution pattern and the presence of both oxadiazole and sulfonamide groups.
Other Oxadiazoles: Compounds such as 1,2,4-oxadiazole derivatives with different substituents.
Sulfonamides: Compounds like sulfanilamide, which contain the sulfonamide group but lack the oxadiazole ring.
Uniqueness
This compound is unique due to its combination of the oxadiazole ring and the sulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-13-9-5-4-8-12(13)15-18-14(22-19-15)10-17-23(20,21)11-6-2-1-3-7-11/h1-9,17H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENCNHVKYDTZNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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